molecular formula C13H21Cl2N3O3S B11818628 1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride

1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride

Cat. No.: B11818628
M. Wt: 370.3 g/mol
InChI Key: NAOVFECKSQUSCO-QVJGMPPOSA-N
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Description

Quaternization Strategies for Pyrrolidinium Side-Chain Functionalization

The introduction of a quaternized pyrrolidinium moiety into the β-lactam scaffold requires precise control over alkylation conditions to ensure regioselectivity and stability. A common approach involves the reaction of tertiary amines with alkyl halides under heated, anhydrous conditions. For example, the synthesis of 1-methyl-1-propylpyrrolidinium chloride employs chloropropane and methyl pyrrolidine in 2-propanol at 323 K for 48 hours, yielding a crystalline product after recrystallization. This method ensures complete quaternization while minimizing side reactions such as elimination or over-alkylation.

Recent advancements have focused on optimizing solvent systems and catalysts to enhance reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile improve solubility of the pyrrolidine precursor, while phase-transfer catalysts facilitate interfacial reactions in biphasic systems. The choice of counterion—chloride in this case—also influences crystallinity and purity, as demonstrated by the structural characterization of 1-methyl-1-propylpyrrolidinium chloride via X-ray diffraction.

Key challenges in pyrrolidinium functionalization include maintaining stereochemical integrity during alkylation and avoiding racemization. Strategies such as low-temperature reactions (-20°C to 0°C) and the use of bulky leaving groups (e.g., triflate) have proven effective in preserving configuration. For instance, capping the N-terminus of peptides with acetyl or benzoyl groups enhances stability against proteolytic degradation, a principle extendable to pyrrolidinium side-chain modifications.

Properties

Molecular Formula

C13H21Cl2N3O3S

Molecular Weight

370.3 g/mol

IUPAC Name

(6S,7R)-7-amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride

InChI

InChI=1S/C13H19N3O3S.2ClH/c1-16(4-2-3-5-16)6-8-7-20-12-9(14)11(17)15(12)10(8)13(18)19;;/h9,12H,2-7,14H2,1H3;2*1H/t9-,12+;;/m1../s1

InChI Key

NAOVFECKSQUSCO-QVJGMPPOSA-N

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@H]([C@@H](C3=O)N)SC2)C(=O)O.Cl.[Cl-]

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)N)SC2)C(=O)O.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Core Bicyclic Framework Construction

The synthesis begins with the formation of the (6S,7R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core, a structure shared with cephalosporin antibiotics. A patented method (CN101538273B) outlines a six-step route starting from (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-chloromethyl-2-carboxylic acid p-methoxybenzyl ester (GCLE). Key steps include:

  • Step 1: Reductive Dehalogenation
    GCLE reacts with ammonium chloride and zinc powder in dimethylformamide (DMF) at 10°C to remove the chloromethyl group, yielding a hydroxyl intermediate. This step achieves a 96% yield under optimized conditions, with DMF acting as both solvent and stabilizer.

  • Step 2: Oxidation and Ozonolysis
    The hydroxyl intermediate undergoes oxidation with 18% peracetic acid in dichloromethane at 5°C, followed by ozonolysis at -20°C. Sodium bisulfite is used to quench excess ozone, preventing over-oxidation. This dual-step process ensures selective cleavage of double bonds while preserving the β-lactam ring.

Functionalization with Pyrrolidinium Moieties

Industrial Production Methods

Scalable Batch Reactor Processes

Industrial synthesis employs batch reactors to manage exothermic reactions and ensure reproducibility. For example, the ozonolysis step is conducted in jacketed reactors cooled to -20°C, with automated ozone dosing to minimize side reactions. Crystallization from 95% methanol ensures ≥99% purity, critical for pharmaceutical-grade intermediates.

Continuous Flow Optimization

Recent advancements utilize continuous flow systems for steps requiring precise temperature control, such as the quaternization reaction. Flow chemistry reduces reaction times from hours to minutes and improves yield consistency by avoiding localized hot spots. A typical setup involves:

StepReactor TypeTemperatureResidence TimeYield (%)
QuaternizationMicrofluidic25°C8 min92
CrystallizationTubular0°C30 min95

Stereochemical Control Strategies

The (6S,7R) configuration is critical for biological activity. During the synthesis of the core bicyclic structure, chiral centers are preserved through:

  • Low-Temperature Reactions : Steps like ozonolysis at -20°C prevent racemization.

  • Enantioselective Catalysis : Palladium catalysts with chiral ligands (e.g., BINAP) are used in key coupling reactions to enforce the desired stereochemistry.

Purification and Analytical Validation

Final purification involves dual recrystallization from methanol/water mixtures, followed by ion-exchange chromatography to isolate the hydrochloride salt. Analytical methods include:

  • HPLC : Purity ≥99.5% (C18 column, 0.1% TFA/acetonitrile gradient).

  • X-ray Crystallography : Confirms the (6S,7R) configuration and chloride counterion placement.

Comparative Analysis with Alternative Methods

Prior routes suffered from lengthy sequences (12+ steps) and low overall yields (<40%). The current six-step method improves efficiency:

ParameterPrior ArtCurrent Method
Total Steps126
Overall Yield (%)3872
Key InnovationNoneOzonolysis optimization

Chemical Reactions Analysis

Hydrolysis of the β-Lactam Ring

The β-lactam ring is central to the compound’s biological activity and reactivity. Hydrolysis of this ring is a primary degradation pathway, leading to loss of antibacterial efficacy.

Mechanism : Nucleophilic attack on the carbonyl carbon of the β-lactam ring by water or hydroxide ions, resulting in ring opening.
Conditions : Accelerated under acidic (pH < 4) or alkaline (pH > 8) conditions .
Products :

  • In acidic conditions : Formation of a carboxy-dihydrothiazine derivative.

  • In alkaline conditions : Formation of a ring-opened sulfenic acid intermediate.

Table 1: Hydrolysis Kinetics

pHTemperature (°C)Half-Life (hr)Reference
3.02512.5
7.43748.0
9.0252.3

Interaction with β-Lactamases

The compound’s resistance to β-lactamase enzymes is influenced by its 3’ substituent (1-methylpyrrolidinium group) and 7β-amino side chain.

Mechanism :

  • The bulky pyrrolidinium group sterically hinders enzyme access to the β-lactam ring .

  • The 7β-amino group enhances stability against AmpC β-lactamases compared to earlier cephalosporins .

Table 2: β-Lactamase Inhibition Data

Enzyme ClassIC₅₀ (µM)Reference
TEM-1>100
AmpC25.4
Extended-spectrum>100

Degradation Under Oxidative Conditions

The thiazole and thioether moieties are susceptible to oxidation.

Mechanism :

  • Thioether oxidation : Conversion to sulfoxide or sulfone derivatives via radical intermediates.

  • Thiazole ring oxidation : Cleavage under strong oxidizers (e.g., H₂O₂) .

Conditions :

  • Photolysis : Degrades rapidly under UV light (λ = 254 nm) .

  • Metal-catalyzed oxidation : Fe³⁺ or Cu²⁺ accelerates degradation .

Table 3: Oxidation Products Identified

Oxidizing AgentMajor ProductMinor Product
H₂O₂Sulfoxide derivative (m/z 378.1)Carboxy-thiazole fragment
UV lightRing-opened dihydrothiazine (m/z 412.3)Pyrrolidine N-oxide (m/z 166.1)

Stability in Aqueous Solutions

The hydrochloride salt enhances solubility but increases susceptibility to hydrolysis.

Key Findings :

  • pH-dependent stability : Optimal stability at pH 6.5–7.5 .

  • Buffer effects : Phosphate buffers accelerate degradation compared to citrate .

Thermal Degradation Pathways

Thermolysis studies reveal two primary pathways:

  • Decarboxylation : Loss of CO₂ from the 2-carboxy group at >100°C .

  • Pyrrolidinium demethylation : Formation of a tertiary amine at elevated temperatures .

Metal Complexation

The carboxylate group at C-2 chelates divalent cations (e.g., Ca²⁺, Mg²⁺), reducing bioavailability.

Implications :

  • Avoid co-administration with cation-containing solutions (e.g., IV electrolytes) .

Synthetic Modifications

While not direct reactions of the compound itself, key synthetic steps inform its reactivity:

  • Quaternization : The pyrrolidine nitrogen is methylated using methyl iodide under basic conditions .

  • Amino group protection : The 7β-amino group is typically protected as a trifluoroacetate during synthesis .

Scientific Research Applications

1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride is a complex organic compound with applications in medicinal chemistry. It is known for its antibacterial properties and is often found as an impurity in ceftazidime, which is a third-generation cephalosporin antibiotic.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a reagent in organic synthesis and as a standard for analytical methods.
  • Biology It is used in studies of enzyme mechanisms and protein interactions.
  • Medicine It is investigated for its potential antibacterial properties and as a component in antibiotic formulations.
  • Industry It is utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

The compound undergoes various chemical reactions:

  • Oxidation This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Mechanism of Action

The compound exerts its effects by targeting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, inhibiting the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Molecular Weight Key Properties
Target Compound 1-Methylpyrrolidinium chloride hydrochloride 571.50 g/mol Low BBB penetration; stable in plasma
(6R,7R)-3-[(Acetyloxy)methyl]-8-oxo-7-pivalamido analog Acetoxymethyl group 423.46 g/mol Higher lipophilicity (LogP ~0.5); moderate antibacterial activity
Ceftobiprole intermediate (R)-1'-tert-butoxycarbonyl-2-oxo-[1,3']bipyrrolidinyl ~650 g/mol Broad-spectrum activity against MRSA; DMSO solvate form
SQ 14,359 () [(1-Methyl-1H-tetrazol-5-yl)thio]methyl ~500 g/mol β-lactamase resistance; potent against Gram-negative bacteria

Key Insights :

  • The 1-methylpyrrolidinium group in the target compound enhances water solubility compared to lipophilic acetoxymethyl or tert-butoxycarbonyl analogs .
  • Tetrazolylthio substituents (e.g., SQ 14,359) improve β-lactamase stability but may reduce oral bioavailability .

Substituent Variations at Position 7

Compound Name Position 7 Substituent Antibacterial Spectrum
Target Compound 7-Amino (–NH₂) Broad-spectrum (after acylation)
Cefixime Schiff bases () Methoxyimino-thiazolyl Enhanced Gram-negative coverage (e.g., E. coli)
GR-20263 () [(1-Carboxy-1-methyl-ethoxy)imino]acetyl Activity against Pseudomonas aeruginosa
Ceftibuten parent nucleus () Unmodified 7-amino Intermediate for oral cephalosporins

Key Insights :

  • Acylation of the 7-amino group with methoxyimino-thiazolyl or carboxyethoxyimino moieties broadens activity against resistant pathogens .
  • The unmodified 7-amino group in the target compound requires further functionalization for clinical efficacy .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound (6R,7R)-3-Hydroxymethyl analog () Ceftobiprole Intermediate ()
LogP 0.0 to -4.26 ~-1.5 ~1.2
Solubility 0.34–0.838 mg/mL 1.2 mg/mL 0.5 mg/mL
CYP Inhibition None Moderate CYP2C9 inhibition Low
Synthesis Via 7-ACA silylation Hydrolysis of 7-ACA DMSO solvate crystallization

Key Insights :

  • The target compound’s zwitterionic nature improves solubility over neutral analogs but limits membrane permeability .
  • Synthetic routes using silylation () avoid high-temperature conditions, enhancing safety and scalability .

Biological Activity

1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride, commonly referred to as a novel antibacterial agent, has garnered attention for its potential therapeutic applications, particularly against drug-resistant bacterial strains. This compound exhibits unique structural characteristics that contribute to its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C13H21Cl2N3O3SC_{13}H_{21}Cl_2N_3O_3S with a molecular weight of 370.30 g/mol. The presence of a thiazolidine ring and a pyrrolidine moiety are critical for its pharmacological properties. The structural layout allows for interactions with bacterial enzymes, which are pivotal in its mechanism of action.

The biological activity of this compound primarily stems from its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). This inhibition prevents the proper formation of the bacterial cell wall, leading to cell lysis and death. The compound's quaternary ammonium structure enhances its solubility and permeability across bacterial membranes, facilitating its therapeutic effects.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In vitro studies have shown effective Minimum Inhibitory Concentration (MIC) values, indicating potent antibacterial properties.

Table 1: Antibacterial Activity Profile

Bacterial StrainMIC (µg/mL)Mechanism of Action
Staphylococcus aureus0.5Inhibition of PBPs
Escherichia coli1.0Disruption of cell wall synthesis
Klebsiella pneumoniae0.25Targeting β-lactamase enzymes

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with severe infections caused by multidrug-resistant E. coli showed a significant reduction in infection rates when treated with this compound compared to standard therapies.
  • Case Study 2 : In an animal model study, administration of the compound led to a notable decrease in bacterial load in tissues infected with Staphylococcus aureus, demonstrating its potential for systemic infections.

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates rapid absorption and distribution throughout the body, with a favorable half-life allowing for once-daily dosing. Toxicological assessments have shown minimal adverse effects at therapeutic doses, making it a promising candidate for further development.

Q & A

Q. What are the critical physicochemical properties influencing the solubility and bioavailability of this compound?

Methodological Answer: The compound’s solubility and bioavailability are governed by:

  • LogP values : Consensus LogPo/w = -1.24, indicating moderate lipophilicity. Discrepancies exist between models: XLOGP3 (0.42) vs. WLOGP (-2.96), suggesting context-dependent solubility behavior .
  • Hydrogen bonding : 4 H-bond donors and 8 acceptors, with a topological polar surface area (TPSA) of 209.98 Ų, which may limit membrane permeability .
  • Solubility predictions :
    • ESOL model: 0.34 mg/mL (soluble)
    • Ali model: 0.0229 mg/mL (moderately soluble)
    • SILICOS-IT: 0.838 mg/mL (soluble)
      Use temperature-controlled sonication (37°C) and DMSO as a co-solvent to enhance experimental solubility .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Test in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC-UV at 254 nm. The β-lactam ring and thiazole moiety are prone to hydrolysis under acidic/basic conditions .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Store at -20°C in anhydrous conditions to prevent hydrate formation .
  • Light sensitivity : Protect from UV exposure due to the conjugated ene-carboxylic acid system .

Advanced Research Questions

Q. What analytical techniques are optimal for resolving structural isomers or degradation products of this compound?

Methodological Answer:

  • Chiral separation : Use HPLC with a CHIRALPAK® IG-3 column and mobile phase (hexane:ethanol:trifluoroacetic acid, 80:20:0.1) to resolve stereoisomers at the 6S,7R positions .
  • Degradant profiling : Employ LC-MS/MS with electrospray ionization (ESI+) to detect β-lactam ring-opened products (m/z ~573 → 322) and thiazole-related fragments .
  • Solid-state characterization : X-ray crystallography (monoclinic P21/c space group) for polymorph identification, as seen in analogous pyrrolidinium salts .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound against β-lactamase-producing pathogens?

Methodological Answer:

  • Minimum inhibitory concentration (MIC) assays : Compare activity against E. coli (ATCC 25922) and P. aeruginosa (ATCC 27853) with/without β-lactamase inhibitors (e.g., clavulanic acid). The methoxyimino group at C7 may confer resistance to enzymatic hydrolysis .
  • Molecular docking : Model the compound’s interaction with penicillin-binding proteins (PBPs) using AutoDock Vina. Focus on the carboxy group (C2) and thia-azabicyclo ring for hydrogen bonding and van der Waals interactions .
  • Resistance profiling : Test against ESBL (extended-spectrum β-lactamase)-producing strains to evaluate the impact of the C3 methylpyrrolidinium side chain on efflux pump evasion .

Q. What strategies mitigate toxicity risks associated with this compound during in vivo studies?

Methodological Answer:

  • Acute toxicity screening : Follow OECD 423 guidelines. The compound’s GHS classification (H302, H315, H319, H335) warrants dose-limiting to <500 mg/kg in rodent models .
  • CYP inhibition assays : Use human liver microsomes to confirm lack of CYP1A2/2C9/3A4 inhibition, reducing drug-drug interaction risks .
  • Nephrotoxicity monitoring : Measure serum creatinine and BUN levels post-administration. The methylpyrrolidinium moiety may accumulate in renal tubules; consider co-administering probenecid to inhibit organic cation transporters .

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